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The Point Accepted Mutation (PAM) matrix, first developed by Margaret Dayhoff in 1978, is a
foundational tool in bioinformatics for scoring the alignment of protein sequences.[1][2][3] A
score within the PAM1 matrix quantifies the likelihood of one amino acid substituting for
another over a specific interval of evolutionary time. This guide provides a technical breakdown
of what these scores represent and how they are derived.

Defining the PAM Unit

The fundamental unit of the PAM matrix is the "Point Accepted Mutation.” One PAM unit
represents an evolutionary distance in which, on average, one point mutation has been
accepted for every 100 amino acids.[4][5][6] An "accepted” mutation is a change in an amino
acid that has been incorporated into the protein and fixed in a population through natural
selection, implying it did not lethally disrupt the protein's function.[7]

The PAM1 matrix specifically models this minimal evolutionary divergence, calculated from
sequences that are at least 99% identical.[4] For greater evolutionary distances, the PAM1
matrix is extrapolated through self-multiplication (e.g., the PAM250 matrix is derived by
multiplying the PAM1 matrix by itself 250 times).[1][4][5][6]

Methodology: Construction of the PAM1 Matrix

The PAM1 matrix was constructed based on the empirical observation of amino acid
substitutions in closely related proteins. The protocol involves several key steps:
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o Selection of Highly Similar Sequences: The initial dataset comprised 71 families of proteins
with a sequence identity greater than 85%.[2][3][7][8] This high degree of similarity minimizes
the ambiguity in sequence alignment and reduces the probability of multiple substitutions
occurring at the same position.[8]

e Phylogenetic Reconstruction: For each protein family, a phylogenetic tree was constructed to
infer the ancestral sequences.[8]

» Tallying Accepted Mutations: By comparing the aligned sequences and their inferred
ancestors, the number of times each amino acid was substituted for another was counted.
These counts represent the observed, accepted point mutations.[8]

e Calculation of Mutation Probabilities: The raw counts of substitutions were converted into
mutation probabilities, forming the basis of the matrix.

The Meaning of a PAM1 Score: A Log-Odds Ratio

A score in a PAM1 matrix is not merely a probability; it is a log-odds score.[8][9] This score
represents the logarithm of the ratio between the observed frequency of a particular amino acid
substitution and the frequency that would be expected if the substitution occurred by pure
chance.[4][10]

The formula to calculate a specific score, S(i,j), for the substitution of amino acid j with amino
acid i is:

S(i,j) = log ( M(i,j) / (i) )
Where:

» M(i,)) is the probability of amino acid j changing to amino acid i over 1 PAM unit of
evolutionary time, derived from the mutation frequency data.

« f(i) is the background frequency of amino acid i (how often it appears in the dataset).

This can also be expressed in terms of a relatedness odds matrix R(i,)):

R(i.j) = M(i.j) / 1(7)
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Thus, the final score is:

S(i.J) = log(R(i.))

The use of a logarithm allows for the summation of scores along the length of an alignment,
which is computationally more efficient than multiplying probabilities.[11]

Interpreting the Scores

The value of the log-odds score provides a clear biological interpretation for each potential
amino acid substitution:

Score Value Interpretation Biological Implication

The substitution is

The substitution occurs more evolutionarily favorable. The
Positive frequently than expected by two amino acids likely share
chance. similar physicochemical
properties.
The substitution occurs with The substitution is neutral,
Zero the same frequency as having no significant selective
expected by chance. advantage or disadvantage.

The substitution is

o evolutionarily unfavorable. The
The substitution occurs less ) o
) two amino acids likely have
Negative frequently than expected by o )
dissimilar properties, and the
chance. ] )
change may disrupt protein

structure or function.

For example, a substitution between two chemically similar amino acids like aspartic acid (D)
and glutamic acid (E) will have a positive score. Conversely, the substitution of a small,
nonpolar amino acid like glycine (G) with a large, aromatic one like tryptophan (W) will have a
significant negative score.

Visualization of the PAM1 Scoring Workflow
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The following diagram illustrates the logical workflow for calculating a score within the PAM1

matrix.
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Caption: Workflow for the derivation of PAM1 matrix scores.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 6/6 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1577101?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1577101?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

